3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one
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Overview
Description
3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring, a diphenylmethyl group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.
Coupling with Chromen-2-one: The next step involves the coupling of the piperazine derivative with 8-(prop-2-en-1-yl)-2H-chromen-2-one under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chromen-2-one core or the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies related to its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(diphenylmethyl)piperazine derivatives: These compounds share the piperazine and diphenylmethyl moieties but differ in their additional functional groups.
Chromen-2-one derivatives: Compounds with the chromen-2-one core but different substituents on the ring.
Uniqueness
3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one is unique due to its specific combination of structural features, including the piperazine ring, diphenylmethyl group, and chromen-2-one core
Properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-2-10-24-15-9-16-25-21-26(30(34)35-28(24)25)29(33)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,27H,1,10,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFSBTXDFFVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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